(R)-7-Hydroxywarfarin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,7-dihydroxy-3-[(1R)-3-oxo-1-phenylbutyl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-11(20)9-15(12-5-3-2-4-6-12)17-18(22)14-8-7-13(21)10-16(14)24-19(17)23/h2-8,10,15,21-22H,9H2,1H3/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFYEJMLNMTTJA-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=C(C=C3)O)OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C[C@H](C1=CC=CC=C1)C2=C(C3=C(C=C(C=C3)O)OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716389 | |
| Record name | 4,7-Dihydroxy-3-[(1R)-3-oxo-1-phenylbutyl]-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63740-76-1 | |
| Record name | 7-Hydroxywarfarin, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063740761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,7-Dihydroxy-3-[(1R)-3-oxo-1-phenylbutyl]-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-HYDROXYWARFARIN, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8GT4FIF2T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Enzymatic Formation and Primary Metabolic Pathways of R 7 Hydroxywarfarin
Cytochrome P450-Mediated Hydroxylation of R-Warfarin to (R)-7-Hydroxywarfarin
The conversion of R-warfarin to this compound is a critical metabolic step mediated by a variety of CYP enzymes in the liver. nih.gov Unlike S-warfarin, whose metabolism is dominated by a single enzyme (CYP2C9), the metabolic clearance of R-warfarin involves multiple P450 isoforms, including CYP1A2, CYP3A4, and several members of the CYP2C subfamily. nih.govnih.gov These enzymes exhibit distinct activities and contributions to the formation of this compound.
Role of CYP1A1 in this compound Formation
Cytochrome P450 1A1 (CYP1A1) is involved in the metabolism of R-warfarin. tsh.or.th Along with CYP1A2, it mediates the formation of 6-hydroxywarfarin (B562544) and 8-hydroxywarfarin (B562547). sci-hub.se Studies have also identified that CYP1A1 can catalyze the biochemical reaction that produces this compound. pharmgkb.org Further evidence for this role comes from inhibition studies, which demonstrated that certain endogenous compounds like arachidonic acid, retinol (B82714), and cholecalciferol competitively inhibit CYP1A1-dependent R-warfarin 7-hydroxylation. tandfonline.com
Role of CYP1A2 in this compound Formation
CYP1A2 is a principal enzyme in the metabolism of R-warfarin. sci-hub.seallenpress.com Its involvement in the 7-hydroxylation of R-warfarin has been demonstrated in several studies. In human liver microsomes, anti-CYP1A2 antibodies were found to inhibit the formation of this compound by approximately 70%. nih.govx-mol.com Correlation analyses in human liver samples showed a significant relationship between R-warfarin 7-hydroxylation and 7-ethoxyresorufin (B15458) O-deethylation activities, a marker for CYP1A2 activity. nih.govx-mol.com
Role of CYP2C8 in this compound Formation
CYP2C8 is another isoform that contributes to the formation of this compound. sci-hub.sedrugbank.com It is one of several enzymes, including CYP1A1, CYP1A2, CYP2C9, CYP2C18, and CYP2C19, involved in the various hydroxylation pathways of R-warfarin. pharmgkb.orgmdpi.com Specifically, CYP2C8 has been identified as catalyzing the 7-hydroxylation of R-warfarin. pharmgkb.orgdrugbank.com In vivo studies have suggested that this compound may serve as a potential marker product for CYP2C8 activity. nih.gov
Role of CYP2C9 in this compound Formation (Minor Pathway for R-Warfarin)
While CYP2C9 is the primary enzyme responsible for the metabolism of the more potent S-warfarin, particularly its 7-hydroxylation, its role in R-warfarin metabolism is considered minor. pharmgkb.orgnih.gov Nevertheless, it does contribute to the formation of this compound. mdpi.com Inhibition studies using sulfaphenazole (B1682705), a selective CYP2C9 inhibitor, demonstrated an approximately 40% reduction in R-warfarin 7-hydroxylation in human liver microsomes. jst.go.jp This suggests that CYP2C9, alongside CYP1A2 and CYP3A4, is involved in this specific metabolic pathway. jst.go.jp It is important to note that R-warfarin itself can act as a non-competitive inhibitor of CYP2C9-dependent S-warfarin 7-hydroxylation. nih.govx-mol.com
Role of CYP2C19 in this compound Formation
CYP2C19 plays a significant role in the metabolism of R-warfarin. nih.gov Studies using recombinant CYP2C19 have shown that it metabolizes R-warfarin into 6-, 7-, and 8-hydroxywarfarin. nih.govingentaconnect.comresearchgate.net In human liver microsomes, the metabolic pathways that produce R-6-, R-7-, and R-8-hydroxywarfarin show a strong correlation with CYP2C19-specific activity. nih.govingentaconnect.comresearchgate.net
Some research suggests that CYP2C19 may be the more dominant enzyme for the R-7-hydroxywarfarin pathway compared to CYP1A2. nih.govresearchgate.net The clearance of R-warfarin has been significantly linked to genetic variations (SNPs) in the CYP2C19 gene. nih.gov Furthermore, studies in cynomolgus monkeys, whose P450 enzymes are highly homologous to humans, identified CYP2C19 as the R-warfarin 7-hydroxylase, with genetic variants of the enzyme leading to slow 7-hydroxylation in vivo. nih.gov
Contribution of Multiple Cytochrome P450 Isoforms to Regio- and Stereoselective Metabolism of R-Warfarin
The metabolism of warfarin (B611796) is a classic example of regio- and stereoselectivity in drug metabolism. researchgate.netnih.govoup.com The two enantiomers, R- and S-warfarin, are hydroxylated at different positions on the molecule by a distinct but overlapping set of CYP enzymes. nih.govnih.gov
For R-warfarin, metabolism is distributed among several isoforms, with no single enzyme dominating its clearance in the way CYP2C9 dominates S-warfarin metabolism. nih.gov The formation of this compound is a clear illustration of this multiplicity. As detailed in the preceding sections, CYP1A2, CYP2C8, CYP2C19, CYP1A1, and to a lesser extent, CYP2C9, all contribute to this specific hydroxylation reaction. sci-hub.sepharmgkb.orgdrugbank.comjst.go.jp This contrasts with other R-warfarin metabolites, such as R-10-hydroxywarfarin, which is generated solely by CYP3A4. ingentaconnect.com
This complex interplay of multiple enzymes contributing to a single metabolic step highlights the intricate nature of R-warfarin clearance. The relative contribution of each isoform can be influenced by factors such as genetic polymorphisms in the CYP genes (e.g., for CYP2C19) and the presence of other substances that can inhibit or induce specific enzymes. nih.govnih.gov
Interactive Data Table: Summary of Cytochrome P450 Contributions to this compound Formation
| Enzyme | Role in this compound Formation | Key Research Findings | Citations |
| CYP1A1 | Contributor | Catalyzes the 7-hydroxylation of R-warfarin. This pathway is inhibited by compounds like retinol and cholecalciferol. | pharmgkb.orgtsh.or.thtandfonline.com |
| CYP1A2 | Major Contributor | Principally involved in R-warfarin metabolism. Anti-CYP1A2 antibodies inhibit ~70% of R-warfarin 7-hydroxylation in human liver microsomes. | pharmgkb.orgnih.govx-mol.comnih.gov |
| CYP2C8 | Contributor | Catalyzes the 7-hydroxylation of R-warfarin. This compound is a potential marker for CYP2C8 activity. | sci-hub.sepharmgkb.orgdrugbank.comnih.gov |
| CYP2C9 | Minor Contributor | While the main metabolizer of S-warfarin, it shows minor activity in R-warfarin 7-hydroxylation. Its inhibition reduces the reaction by ~40% in microsomes. | pharmgkb.orgmdpi.comjst.go.jp |
| CYP2C19 | Significant Contributor | Metabolizes R-warfarin to 6-, 7-, and 8-hydroxywarfarin. May be the dominant enzyme for the 7-hydroxylation pathway. | nih.govingentaconnect.comresearchgate.netresearchgate.netnih.gov |
Stereoselectivity and Regioselectivity in the Formation of this compound
The metabolism of warfarin is a highly selective process, with enzymes demonstrating both stereoselectivity (preferential metabolism of one enantiomer over the other) and regioselectivity (preferential metabolism at a specific position on the molecule). nih.gov
The formation of 7-hydroxywarfarin (B562546) is a clear example of stereoselectivity. While (S)-warfarin is efficiently metabolized to (S)-7-hydroxywarfarin by CYP2C9, this enzyme has minimal activity towards (R)-warfarin. nih.govnih.gov Conversely, the formation of this compound is primarily mediated by CYP2C19, an enzyme that plays a much smaller role in the metabolism of (S)-warfarin. researchgate.netnih.gov
Regioselectivity is evident in how different enzymes hydroxylate (R)-warfarin at various positions. nih.gov CYP2C19 exhibits broad regioselectivity, forming metabolites hydroxylated at the 6, 7, and 8 positions of the coumarin (B35378) ring. nih.gov However, it shows a clear preference for the 7-position, as indicated by the higher metabolic efficiency for this compound formation compared to the 6- and 8-hydroxy metabolites. nih.gov In contrast, CYP1A2 is more regioselective for the 6- and 8-positions and does not significantly produce the 7-hydroxy metabolite. nih.gov This demonstrates that the specific enzyme involved dictates the primary site of hydroxylation on the (R)-warfarin molecule.
Further selectivity is observed in the subsequent metabolism of 7-hydroxywarfarin itself. The reduction of the ketone side chain is highly enantioselective, strongly favoring the (R)-isomer of 7-hydroxywarfarin over the (S)-isomer. frontiersin.orgnih.gov The reduction of this compound is also regiospecific, yielding a single alcohol metabolite. frontiersin.org Kinetic studies highlight this preference, showing a significantly higher efficiency for the reduction of this compound compared to its (S)-counterpart. nih.gov
| Substrate | Vmax (pmol/min/mg protein) | Km (μM) | Specificity (Vmax/Km) |
|---|---|---|---|
| This compound | 30 | 220 | 0.14 |
| (S)-7-Hydroxywarfarin | 2.4 | 290 | 0.0083 |
Further Biotransformation and Secondary Metabolic Pathways of R 7 Hydroxywarfarin
Reductive Metabolism of (R)-7-Hydroxywarfarin
The reductive metabolism of this compound involves the conversion of its ketone group to a hydroxyl group, a reaction catalyzed by cytosolic reductases. This process is characterized by the involvement of specific enzymes and exhibits notable enantioselectivity.
Characterization of Reductases Involved (e.g., Carbonyl Reductase 1, Aldehyde Ketone Reductase 1C3)
The reduction of 7-hydroxywarfarin (B562546) is primarily carried out by cytosolic reductases, with Carbonyl Reductase 1 (CBR1) and Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) being the main enzymes involved. nih.gov Studies utilizing inhibitor phenotyping have demonstrated that CBR1 plays a dominant role in the reduction of both (R)- and (S)-warfarin. nih.gov AKR1C3 also contributes to this metabolic process, though to a lesser extent. nih.govnih.gov These enzymes are responsible for the conversion of the ketone group at the C11 position of the hydroxywarfarin molecule.
Enantioselective Reduction of this compound
The reductive metabolism of 7-hydroxywarfarin displays significant enantioselectivity, with a clear preference for the (R)-enantiomer. nih.govresearchgate.net Research has shown that the reduction of this compound is markedly more efficient than that of its (S)-counterpart. nih.gov Specifically, the reduction of this compound has a specificity that is 17-fold higher than that for the (S)-enantiomer. This preference for the (R)-isomer indicates a chiral bias in the activity of the responsible reductases. nih.gov
Steady-state kinetic studies with human liver cytosol further highlight this enantioselectivity. The maximum velocity (Vmax) for the reduction of this compound is significantly higher than that for (S)-7-hydroxywarfarin. nih.gov
Identification of Resulting Alcohol Metabolites
The reduction of 7-hydroxywarfarin results in the formation of dihydroxywarfarin alcohols. Specifically, the reduction of this compound exclusively yields a single metabolite, referred to as alcohol 2. nih.gov Chromatographic analysis has confirmed that there is no crossover in the formation of metabolites between the (R) and (S) enantiomers. The primary alcohol metabolites formed from the reduction of racemic 7-hydroxywarfarin are alcohol 1 (9S-11S-dihydroxywarfarin) and alcohol 2 (9R-11S-dihydroxywarfarin), with the latter being the major metabolite.
Table 1: Kinetic Parameters for the Enantioselective Reduction of 7-Hydroxywarfarin
| Enantiomer | Vmax (pmol/min/mg protein) | Km (µM) | Specificity (Vmax/Km) | Resulting Alcohol Metabolite |
|---|---|---|---|---|
| This compound | 30 | 220 | 0.14 | Alcohol 2 |
| (S)-7-Hydroxywarfarin | 2.4 | 290 | 0.0083 | Alcohol 1 |
Data sourced from studies on steady-state kinetics in human liver cytosol. nih.gov
Conjugative Metabolism of this compound
Conjugation represents another significant pathway in the secondary metabolism of this compound. This process, primarily glucuronidation, enhances the water solubility of the metabolite, facilitating its excretion.
Identification of Specific UGT Isoforms (e.g., UGT1A1, UGT1A10)
Several UGT isoforms are involved in the glucuronidation of 7-hydroxywarfarin, indicating a degree of redundancy in this metabolic pathway. nih.gov Among the various isoforms, UGT1A1 and the extrahepatic UGT1A10 have been identified as having significantly high capacities for the glucuronidation of (R)- and (S)-7-hydroxywarfarin. nih.govwsu.edunih.gov Specifically, UGT1A10 shows a high capacity for this compound glucuronidation, while UGT1A1 is more prominent for the S-enantiomer. nih.govwsu.edunih.govresearchgate.net Research using human liver microsomes supports the important, though not exclusive, role of UGT1A1 in the hepatic glucuronidation of 7-hydroxywarfarin. nih.govwsu.edu Other isoforms like UGT1A8 and UGT1A9 show moderate activity, whereas UGT1A4 and UGT1A6 exhibit no noticeable activity towards hydroxywarfarins. nih.gov
Table 2: UGT Isoforms Involved in 7-Hydroxywarfarin Glucuronidation
| UGT Isoform | Activity towards 7-Hydroxywarfarin |
|---|---|
| UGT1A1 | High capacity, particularly for the S-enantiomer |
| UGT1A10 | High capacity, particularly for the R-enantiomer |
| UGT1A8 | Moderate activity |
| UGT1A9 | Moderate activity |
| UGT1A4 | No noticeable activity |
| UGT1A6 | No noticeable activity |
Data compiled from studies on recombinant human UGTs. nih.gov
Site-Specific Glucuronidation (C4 vs. C7 Hydroxyl Groups)
Glucuronidation is a major phase II metabolic pathway for hydroxylated warfarin (B611796) metabolites, including this compound. This process involves the covalent addition of a glucuronic acid moiety to the molecule, which increases its water solubility and facilitates its elimination in urine and bile. This compound possesses two potential sites for glucuronidation: the C4 hydroxyl group inherent to the coumarin (B35378) ring and the C7 hydroxyl group introduced during the initial phase I metabolism of (R)-warfarin. nih.gov
Research has shown that glucuronidation of 7-hydroxywarfarin is both regio- and enantioselective. nih.gov Studies using human liver microsomes have demonstrated that both the C4 and C7 hydroxyl groups of this compound can undergo glucuronidation. nih.gov However, the glucuronidation at the C7 hydroxyl group occurs more readily and efficiently than at the C4 position. nih.gov This preference is attributed to a higher affinity and turnover rate for the substrate at the C7 position. nih.gov
The enzymes responsible for this reaction are UDP-glucuronosyltransferases (UGTs). Multiple UGT isoforms have been identified as being involved in the glucuronidation of hydroxywarfarins, indicating a redundancy in this metabolic pathway. nih.govnih.gov Specifically, for this compound, the extrahepatic UGT1A10 has been shown to have a significantly high capacity for its glucuronidation. wsu.eduresearchgate.net UGT1A1 has also been implicated, particularly in the liver, playing an important role in the glucuronidation of various warfarin metabolites. wsu.eduresearchgate.net
The kinetic parameters of these reactions often follow Michaelis-Menten kinetics, although instances of substrate inhibition have also been observed. nih.gov The efficiency of glucuronidation is notably higher for this compound compared to its S-enantiomer. nih.gov
Interactive Data Table: Kinetic Parameters of 7-Hydroxywarfarin Glucuronidation
The following table summarizes key research findings on the site-specific glucuronidation of 7-hydroxywarfarin.
| Enantiomer | Glucuronidation Site | Key Findings | Reference |
| This compound | C4 and C7 Hydroxyl Groups | Glucuronidation is more efficient than for the S-enantiomer. The reaction at the C7 hydroxyl group is more favorable than at the C4 group due to higher affinity and turnover rates. | nih.gov |
| This compound | Not specified | Extrahepatic UGT1A10 demonstrates a significantly higher capacity for glucuronidation of this enantiomer. | wsu.eduresearchgate.net |
| (S)-7-Hydroxywarfarin | Not specified | UGT1A1 shows a significantly higher capacity for the glucuronidation of this enantiomer. | wsu.eduresearchgate.net |
| Racemic 7-Hydroxywarfarin | Not specified | UGT1A1, UGT1A8, and UGT1A10 show activity. | nih.gov |
Analytical Methodologies for Research and Preclinical Quantification of R 7 Hydroxywarfarin
Chromatographic Techniques for Enantiomeric Resolution and Quantification
Chromatography stands as the cornerstone for the separation and analysis of (R)-7-Hydroxywarfarin from its S-enantiomer and other related metabolites. The inherent chirality of warfarin (B611796) and its metabolites necessitates the use of specialized chiral stationary phases or chiral selectors to achieve baseline separation.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD)
High-Performance Liquid Chromatography (HPLC) coupled with Fluorescence Detection (FLD) offers a cost-effective and selective method for quantifying this compound in biological samples like plasma and urine. srce.hr This technique leverages the native fluorescence of the warfarin molecule and its hydroxylated metabolites. A key advantage is its ability to provide sensitive measurements without the need for chemical derivatization. srce.hr
For instance, a method developed for the direct determination of warfarin and 7-hydroxywarfarin (B562546) in rat plasma utilized a reversed-phase diphenyl column and a mobile phase of phosphate (B84403) buffer, methanol, and acetonitrile. srce.hrresearchgate.netnih.govdntb.gov.ua The fluorescence detector was set at an excitation wavelength of 310 nm and an emission wavelength of 390 nm. srce.hr This method demonstrated a lower limit of quantification (LLOQ) of 0.01 µg/mL from just 100 µL of plasma, with a linearity range of 0.01–25 µg/mL. srce.hrresearchgate.netnih.govdntb.gov.ua However, a limitation of HPLC-FLD is its inability to detect non-fluorescent metabolites.
Another study successfully used HPLC with UV or fluorescent detection and a cellulose-derivative column to determine the enantiomers of 7-hydroxywarfarin in human urine. sigmaaldrich.com This method reported lower detection limits of 2.5 ng/ml for this compound and 4.5 ng/ml for (S)-7-hydroxywarfarin in 0.5 ml of urine. sigmaaldrich.com
Research Findings for HPLC-FLD Analysis of 7-Hydroxywarfarin
| Parameter | Value | Source |
|---|---|---|
| Sample Volume | 100 µL | srce.hrresearchgate.netnih.govdntb.gov.ua |
| LLOQ | 0.01 µg/mL | srce.hrresearchgate.netnih.govdntb.gov.ua |
| Linearity Range | 0.01–25 µg/mL | srce.hrresearchgate.netnih.govdntb.gov.ua |
| Excitation λ | 310 nm | srce.hr |
| Emission λ | 390 nm | srce.hr |
| This compound Detection Limit (Urine) | 2.5 ng/mL | sigmaaldrich.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique that provides superior sensitivity and specificity for the analysis of this compound, especially in complex biological matrices. It is particularly well-suited for analyzing multi-metabolite panels and detecting low-abundance metabolites.
LC-MS/MS methods have been developed for the simultaneous measurement of warfarin enantiomers and their hydroxylated metabolites in plasma. researchgate.net These methods often employ a chiral column to separate the enantiomers, followed by mass spectrometric detection in multiple reaction monitoring (MRM) mode, which enhances specificity. researchgate.net One such method achieved a lower limit of quantification (LLOQ) of 1.0 ng/mL for 7-hydroxywarfarin enantiomers in rat plasma. researchgate.netnih.gov The method was linear over a range of 1.00–800 ng/mL. nih.govmdpi.com
Sample preparation for LC-MS/MS analysis typically involves protein precipitation or solid-phase extraction (SPE) to remove interferences from the biological matrix. researchgate.netnih.gov For example, a simple protein precipitation-based extraction showed good analyte recovery ranging from 82.9% to 96.9%. nih.govnih.gov
Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Stereospecific Analysis
The stereospecific analysis of this compound is critical, and chiral LC-MS/MS is the gold standard for this purpose. researchgate.netnih.gov These methods utilize chiral stationary phases to achieve the enantiomeric separation of warfarin and its metabolites. researchgate.netnih.gov
A validated chiral HPLC-MS/MS method for the quantification of R-warfarin, S-warfarin, and S-7-hydroxywarfarin in human plasma reported a lower limit of detection of approximately 0.04 ng/mL for S-7-hydroxywarfarin using only 50 µL of plasma. nih.govnih.gov Another study detailed a method using a HYPERSIL CHIRAL-OT column that successfully separated and quantified the enantiomers of warfarin and its hydroxylated metabolites in rat plasma. nih.gov This method demonstrated satisfactory accuracy and precision with an LLOQ of 1.0 ng/mL for the 7-OH-warfarin enantiomers. nih.gov
Two-dimensional liquid chromatography (2D-LC) coupled with a quadrupole time-of-flight (Q-TOF) mass spectrometer has also been employed for the stereospecific analysis of warfarin metabolites. nih.govtandfonline.com This approach uses an achiral column in the first dimension to separate the metabolites, followed by a chiral column in the second dimension for enantiomeric resolution. nih.govtandfonline.com This method demonstrated a limit of detection in the range of 0.5–2.5 ng/ml and a limit of quantitation in the range of 1–5 ng/ml for all metabolites. tandfonline.com
Performance of a 2D-LC/Q-TOF Method for Warfarin Metabolites
| Parameter | Value | Source |
|---|---|---|
| Limit of Detection (LOD) | 0.5–2.5 ng/mL | tandfonline.com |
| Limit of Quantitation (LOQ) | 1–5 ng/mL | tandfonline.com |
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS/MS)
Supercritical Fluid Chromatography (SFC) has emerged as a high-throughput alternative to HPLC for chiral separations. nih.gov SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase, which offers advantages in terms of speed due to faster mass transfer. nih.govmdpi.com
An SFC-MS/MS method was developed for the rapid bioanalysis of R/S-warfarin in human plasma. nih.gov This method significantly reduced the chromatography time compared to traditional HPLC methods. nih.gov More recently, UltraPerformance Convergence Chromatography (UPC²), a form of SFC, coupled with MS detection has been used for the enantiomeric separation of warfarin and its hydroxylated metabolites, including 6-, 7-, and 8-hydroxywarfarin (B562547). lcms.czwaters.com This technique achieved resolution of the enantiomers in under 4.5 minutes. lcms.czwaters.com
Capillary Zone Electrophoresis with UV Detection
Capillary Zone Electrophoresis (CZE) with UV detection is another technique capable of the simultaneous enantiomeric separation of warfarin and its primary metabolites. nih.gov This method utilizes a chiral selector, such as highly sulfated beta-cyclodextrin, added to the background electrolyte to achieve separation. nih.gov An optimized CZE method was able to resolve the enantiomers of warfarin and its major metabolites within a 20-minute electrophoresis time. nih.gov While effective, CZE with UV detection may have limitations in terms of sensitivity compared to MS-based methods. researchgate.net
Micellar Electrokinetic Chromatography with Mass Spectrometry Detection
Micellar Electrokinetic Chromatography (MEKC) coupled with mass spectrometry offers a powerful tool for the simultaneous analysis of warfarin and its various hydroxylated metabolites. nih.govnih.gov This technique uses a chiral pseudophase, such as a polymeric surfactant, to achieve enantioseparation. nih.govnih.gov
A developed MEKC-MS/MS method using polysodium N-undecenoyl-L, L-leucylvalinate as the chiral pseudophase achieved baseline separation of warfarin and its five metabolites in 45 minutes. nih.govnih.gov This method was successfully used to generate calibration curves over a concentration range of 5–1000 ng/mL for R- and S-7-OH-WAR. nih.govnih.gov The limits of detection and quantitation for most warfarin metabolites were found to be 2 and 5 ng/mL, respectively. nih.govnih.gov
MEKC-MS/MS Method Performance for Warfarin Metabolites
| Parameter | Value | Source |
|---|---|---|
| Concentration Range (R- and S-7-OH-WAR) | 5–1000 ng/mL | nih.govnih.gov |
| Limit of Detection (LOD) | 2 ng/mL | nih.govnih.gov |
| Limit of Quantitation (LOQ) | 5 ng/mL | nih.govnih.gov |
Method Development and Validation Parameters for Research Applications
High-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UHPLC), most commonly coupled with tandem mass spectrometry (MS/MS), are the predominant techniques for the quantification of this compound. These methods offer the high sensitivity and selectivity required to measure low-concentration metabolites in intricate biological matrices. Chiral chromatography is essential to resolve this compound from its enantiomer, (S)-7-hydroxywarfarin, and other structurally similar metabolites.
Sensitivity is a critical parameter in bioanalytical assays, defined by the lower limit of quantification (LLOQ). The LLOQ is the lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy. For this compound, achieving a low LLOQ is vital for characterizing its formation and pharmacokinetics, particularly in studies involving low substrate concentrations or in poor metabolizers.
Several studies have established methods with sufficient sensitivity for preclinical research. For instance, a chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for the simultaneous identification of warfarin and its hydroxywarfarin enantiomers in rat plasma reported an LLOQ of 1.0 ng/mL for each of the 7-OH-warfarin enantiomers. nih.gov Another LC-MS/MS method for human plasma achieved an LLOQ of 5 ng/mL for both (R)- and (S)-7-hydroxywarfarin. researchgate.net In studies using rat liver microsomes and hepatocytes, a two-dimensional LC method with quadrupole time-of-flight (Q-TOF) mass spectrometry reported a limit of quantitation (LOQ) of 2.5 ng/mL for 7-hydroxywarfarin. tandfonline.com
Methods employing HPLC with fluorescence detection (HPLC-FLD) have also been developed, offering a cost-effective alternative to mass spectrometry. One such method for the analysis of 7-hydroxywarfarin in rat plasma established an LLOQ of 0.01 µg/mL (10 ng/mL). srce.hrresearchgate.netdntb.gov.uanih.gov In studies with human liver microsomes (HLM), an HPLC-MS/MS method reported an LLOQ of 0.62 µM, which was deemed sufficiently selective and met the criteria for accuracy and precision for metabolite analysis. ugm.ac.id
| Analyte | LLOQ | Matrix | Analytical Method | Source |
|---|---|---|---|---|
| (R)- and (S)-7-OH-warfarin | 1.0 ng/mL | Rat Plasma | LC-MS/MS | nih.gov |
| (R)- and (S)-7-OH-warfarin | 5 ng/mL | Human Plasma | LC-MS/MS | researchgate.net |
| 7-Hydroxywarfarin | 2.5 ng/mL | Rat Microsomes/Hepatocytes | 2D LC/Q-TOF | tandfonline.com |
| 7-Hydroxywarfarin | 10 ng/mL | Rat Plasma | HPLC-FLD | srce.hrresearchgate.netdntb.gov.ua |
| 7-Hydroxywarfarin | 0.62 µM | Human Liver Microsomes | HPLC-MS/MS | ugm.ac.id |
Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. researchgate.net Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as metabolites, impurities, or matrix components. For this compound, this is particularly challenging due to the existence of its (S)-enantiomer and other isobaric monohydroxylated metabolites (e.g., 4'-, 6-, 8-, and 10-hydroxywarfarin), which have the same mass-to-charge ratio (m/z) and can interfere with MS/MS detection. nih.gov
To achieve the required specificity, chromatographic separation is paramount. Chiral columns, such as the Chirobiotic V or HYPERSIL CHIRAL-OT, are employed to resolve the (R)- and (S)-enantiomers of 7-hydroxywarfarin. nih.govresearchgate.net One study highlighted the importance of this separation, noting that without it, the metabolites would be indistinguishable by MS/MS analysis alone. nih.gov The use of multiple reaction monitoring (MRM) in tandem mass spectrometry further enhances selectivity by monitoring specific precursor-to-product ion transitions unique to the analyte. researchgate.net
Non-chiral methods have also demonstrated selectivity. A method using a reversed-phase diphenyl column provided a unique selectivity that allowed for the successful separation and quantification of 7-hydroxywarfarin from other structurally related aromatic analytes in the complex plasma matrix. srce.hrresearchgate.netdntb.gov.ua The validation of these methods involves analyzing blank matrix samples from multiple sources to ensure that no endogenous components interfere with the analyte's peak. nih.govugm.ac.id
Sample preparation is a critical step to remove interfering substances from the biological matrix and concentrate the analyte. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The efficiency of this process is measured by recovery, while the influence of co-eluting matrix components on analyte ionization is termed the matrix effect. gimitec.com
Recovery: High and consistent recovery is desirable for a reliable assay. For this compound and related metabolites, various extraction techniques have yielded good results. A simple protein precipitation method demonstrated high recovery (82.9%–96.9%) for warfarin enantiomers and their metabolites from human plasma. nih.govnih.gov SPE using a mixed-mode cation-exchange (MCX) cartridge resulted in recoveries greater than 87.0% for this compound from human plasma. researchgate.net Another study using solid-phase extraction reported a recovery of approximately 85% from plasma. nih.gov
Matrix Effects: Matrix effects, which can cause ion suppression or enhancement in LC-MS/MS analysis, can compromise the accuracy and precision of the assay. gimitec.comlongdom.org These effects are typically evaluated by comparing the analyte response in a post-extraction spiked sample to that in a neat solution. gimitec.com For the analysis of warfarin enantiomers and metabolites, some methods have been successfully developed to minimize these effects. For instance, a method using protein precipitation in rat plasma was reported to have no significant matrix effect. nih.gov Similarly, a method for warfarin enantiomers in human urine showed negligible matrix effects. oup.com The use of polymeric mixed-mode SPE is often highlighted as a superior technique for producing cleaner extracts, thereby reducing matrix effects. gimitec.com
The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range of linearity defines the upper and lower concentrations between which the assay is accurate and precise. This dynamic range must be appropriate for the expected concentrations in preclinical study samples.
Assays for this compound have been validated over wide dynamic ranges. An LC-MS/MS method for rat plasma demonstrated linearity for 7-OH-warfarin enantiomers over a concentration range of 1.00 to 800 ng/mL. nih.gov A separate study in rat plasma reported a linear range of 5 to 2000 ng/mL. researchgate.net Methods using HPLC-FLD have shown a much broader range, from 0.01 to 25 µg/mL (10 to 25,000 ng/mL). srce.hrresearchgate.netdntb.gov.ua For in vitro samples from microsomal incubations, a 2D LC method was linear from 2.5 to 1000 ng/mL for 7-hydroxywarfarin. tandfonline.com All validated methods report excellent correlation coefficients (r²), typically >0.99, for their calibration curves. nih.govdntb.gov.uaresearchgate.net
| Analyte | Dynamic Range | Matrix | Analytical Method | Source |
|---|---|---|---|---|
| (R)- and (S)-7-OH-warfarin | 1.0–800 ng/mL | Rat Plasma | LC-MS/MS | nih.gov |
| 7-Hydroxywarfarin | 5–2000 ng/mL | Rat Plasma | LC-MS/MS | researchgate.net |
| 7-Hydroxywarfarin | 10–25,000 ng/mL | Rat Plasma | HPLC-FLD | researchgate.netdntb.gov.ua |
| 7-Hydroxywarfarin | 2.5–1000 ng/mL | Microsomal/Hepatocyte Incubates | 2D LC/Q-TOF | tandfonline.com |
| 7-Hydroxywarfarin | 100–5000 ng/mL | Human Plasma | HPLC | nih.gov |
Preclinical Metabolic Investigations and in Vitro Models of R 7 Hydroxywarfarin Biotransformation
Studies in Animal Models (e.g., Rats, Mice)
Assessment of (R)-7-Hydroxywarfarin Pharmacokinetics and Formation in Rodents
Preclinical studies in rodents, particularly rats and mice, have been instrumental in elucidating the pharmacokinetic profile and metabolic pathways of warfarin (B611796), leading to the formation of this compound. Following administration of (R)-warfarin to rats, this compound is identified as one of the hydroxylated metabolites found in plasma and urine. pharmgkb.orgresearchgate.net
In Sprague-Dawley rats, the formation of 7-hydroxywarfarin (B562546) has been monitored to assess the impact of various substances on warfarin metabolism. researchgate.nettandfonline.com For instance, co-administration of piperine (B192125), a compound found in black pepper, with warfarin was shown to significantly decrease the plasma concentrations of 7-hydroxywarfarin. researchgate.nettandfonline.com Specifically, piperine administration led to a six-fold decrease in the area under the curve (AUC) and an eight-fold decrease in the maximum concentration (Cmax) of 7-hydroxywarfarin. tandfonline.com A sensitive high-performance liquid chromatography with fluorescence detection (HPLC-FLD) method has been developed for the simultaneous determination of warfarin and 7-hydroxywarfarin in rat plasma, facilitating such pharmacokinetic studies. srce.hrresearchgate.net This method demonstrated a shorter terminal half-life and higher apparent clearance for 7-hydroxywarfarin compared to the parent drug. srce.hr
Studies using rat liver microsomes have shown that the metabolism of S-warfarin results in the formation of 4'-hydroxywarfarin, 6-hydroxywarfarin (B562544), and 7-hydroxywarfarin, with 7-hydroxywarfarin being a major metabolite. nih.gov The rate of 7-hydroxywarfarin formation in rat liver microsomes was found to be linear over a 70-minute incubation period. nih.gov
Chimeric mice with humanized livers have also been employed to study human-like drug metabolism. In these models, after the administration of (S)-warfarin, the human-specific major metabolite, 7-hydroxywarfarin, was detected in plasma and urine. researchgate.net The AUC of 7-hydroxywarfarin in these humanized chimeric mice was approximately seven times higher than in control mice, highlighting the role of human CYP2C9 in its formation. researchgate.net
| Animal Model | Compound Administered | Key Findings Related to this compound | Reference |
|---|---|---|---|
| Sprague-Dawley Rats | Warfarin and Piperine | Piperine co-administration significantly decreased AUC and Cmax of 7-hydroxywarfarin. | tandfonline.com |
| Rats | Warfarin | Developed HPLC-FLD method for simultaneous quantification of warfarin and 7-hydroxywarfarin. | srce.hrresearchgate.net |
| Rat Liver Microsomes | S-Warfarin | 7-hydroxywarfarin is a major metabolite formed. | nih.gov |
| Chimeric Mice (Humanized Liver) | (S)-Warfarin | AUC of 7-hydroxywarfarin was ~7-fold higher than in control mice. | researchgate.net |
Inter-strain Differences in this compound Formation in Inbred Mouse Models
To address this, a more detailed analysis of the concentration of (R)-warfarin and its nine identified metabolites in plasma was conducted across 13 inbred mouse strains. nih.gov This approach allowed for the examination of individual metabolic steps. Strain-specific differences in the formation of 7-hydroxywarfarin metabolites were computationally correlated with genetic variations in a chromosomal region that encodes for cytochrome P450 2C enzymes. nih.gov This finding was experimentally validated, demonstrating that the rate-limiting step in the biotransformation of warfarin to its 7-hydroxylated metabolite is mediated by a Cyp2c isoform, specifically confirmed to be Cyp2c29 through recombinant expression and inhibition studies. nih.gov
In Vitro Models for Enzymatic Studies
Use of Human Liver Microsomes (HLM) for this compound Formation and Further Metabolism
Human liver microsomes (HLMs) are a standard in vitro tool for investigating the metabolism of xenobiotics, including the formation of this compound. Studies using HLMs have shown that the metabolism of (R)-warfarin is catalyzed by multiple cytochrome P450 enzymes. nih.gov The formation of (R)-6-hydroxywarfarin and this compound in HLMs has been correlated with the activity of CYP1A2 and CYP2C19. nih.govresearchgate.net
The kinetics of hydroxywarfarin formation in HLM incubations with racemic warfarin have been determined, confirming that (S)-warfarin is metabolized at a much faster rate than (R)-warfarin. tandfonline.com Both (R)- and (S)- forms of 6- and 7-hydroxywarfarin were observed in these incubations. tandfonline.com Further metabolism of 7-hydroxywarfarin also occurs. For instance, both (R)- and (S)-7-hydroxywarfarin undergo glucuronidation, a phase II metabolic reaction. wsu.edu
Inhibition studies with HLMs have revealed that hydroxywarfarin metabolites can competitively inhibit CYP2C9, the primary enzyme responsible for S-warfarin metabolism. nih.gov While 7-hydroxywarfarin is considered a weak inhibitor of CYP2C9, its abundance in human plasma suggests this inhibition could be significant. nih.gov
| Enzyme/Process | Substrate | Key Findings | Reference |
|---|---|---|---|
| CYP1A2, CYP2C19 | (R)-Warfarin | Correlated with the formation of (R)-6- and this compound. | nih.govresearchgate.net |
| CYP2C9 | (S)-Warfarin | 7-hydroxywarfarin is the most abundant metabolite. | nih.gov |
| Glucuronidation | (R)- and (S)-7-Hydroxywarfarin | Undergo phase II metabolism. | wsu.edu |
| CYP2C9 Inhibition | Hydroxywarfarin metabolites | 7-hydroxywarfarin acts as a weak competitive inhibitor. | nih.gov |
Application of Recombinant Cytochrome P450 Enzymes (e.g., CYP1A1, CYP1A2, CYP2C8, CYP2C9, CYP2C19)
Studies with a panel of recombinant human P450s have demonstrated that CYP2C9 is the primary enzyme responsible for the 7-hydroxylation of the more potent (S)-enantiomer of warfarin. researchgate.net In contrast, the metabolism of (R)-warfarin is more complex, with contributions from CYP1A2, CYP2C19, and CYP3A4. nih.gov Specifically, CYP1A2 and CYP2C19 are involved in the formation of (R)-6-hydroxywarfarin and this compound. tandfonline.com
Kinetic studies with recombinant enzymes provide detailed information about the efficiency of these metabolic pathways. For example, recombinant CYP2C19 metabolizes both (R)- and (S)-warfarin to several hydroxylated products, including 7-hydroxywarfarin. researchgate.net
| Recombinant CYP Enzyme | Substrate | Metabolite(s) Formed | Reference |
|---|---|---|---|
| CYP1A2 | (R)-Warfarin | (R)-6-Hydroxywarfarin, this compound | nih.govtandfonline.com |
| CYP2C9 | (S)-Warfarin | (S)-7-Hydroxywarfarin (major) | researchgate.net |
| CYP2C19 | (R)-Warfarin, (S)-Warfarin | 6-, 7-, and 8-Hydroxywarfarin (B562547) | nih.govresearchgate.net |
Studies with Isolated Hepatocytes for Metabolic Profiling
Isolated hepatocytes provide a more complete metabolic system than microsomes, as they contain both phase I and phase II enzymes in a cellular context. Studies using primary cultures of adult rat hepatocytes have been employed to investigate the phase II metabolism of warfarin. After incubation with (R)-warfarin, 4'-, 6-, and 7-hydroxywarfarin were identified in the culture medium. pharmgkb.org Further analysis revealed that these metabolites, including 7-hydroxywarfarin, undergo conjugation with both glucuronic acid and sulfate (B86663). pharmgkb.org Specifically, 7-hydroxywarfarin was converted to one sulfate and two glucuronide conjugates. pharmgkb.org
In vitro studies comparing human and mouse hepatocytes have also been conducted. mdpi.com A 24-hour incubation of racemic warfarin with plated rat hepatocytes resulted in the extensive formation of hydroxylated metabolites, including this compound. tandfonline.com The concentration of this compound was measured at 12.2 ng/mL in this system. tandfonline.com Chimeric mice with humanized livers, which contain a high percentage of human hepatocytes, have also been used to predict human drug metabolism, including the formation of 7-hydroxywarfarin. mdpi.com
| Hepatocyte Source | Compound Studied | Key Findings | Reference |
|---|---|---|---|
| Adult Rat Hepatocytes | (R)-Warfarin | Formation of 7-hydroxywarfarin and its subsequent conjugation to one sulfate and two glucuronide conjugates. | pharmgkb.org |
| Plated Rat Hepatocytes | Racemic Warfarin | Extensive formation of hydroxylated metabolites, with this compound concentration at 12.2 ng/mL after 24 hours. | tandfonline.com |
| Human and Mouse Hepatocytes | Various Drugs | Used to compare metabolic profiles and predict human metabolism. | mdpi.com |
Chimeric Mouse Models with Humanized Livers for In Vivo Metabolism Studies
Chimeric mouse models, specifically those with humanized livers, have emerged as valuable in vivo tools for predicting human drug metabolism, including the biotransformation of warfarin. jst.go.jpresearchgate.netmdpi.com These models are created by transplanting human hepatocytes into immunodeficient mice, resulting in a liver that is largely repopulated with human liver cells. researchgate.netmdpi.com This "humanization" of the liver allows for the study of human-specific metabolic pathways in a living organism. researchgate.netmdpi.com
Studies investigating the metabolism of S-warfarin, the more potent enantiomer of warfarin, in these chimeric mice have demonstrated that the metabolic profile closely mimics that observed in humans. jst.go.jpnih.gov The primary metabolite of S-warfarin in humans is S-7-hydroxywarfarin, a reaction predominantly catalyzed by the human cytochrome P450 enzyme, CYP2C9. nih.govnih.gov In chimeric mice with humanized livers, the 7-hydroxylating activity towards S-warfarin was found to be approximately 10-fold higher than in control mice. nih.govresearchgate.net Consequently, the plasma levels of S-7-hydroxywarfarin were about 7-fold higher in chimeric mice compared to control mice, aligning with in vitro data. nih.govresearchgate.net
The main urinary metabolite in these chimeric mice was identified as 7-hydroxywarfarin, which is consistent with human data. In contrast, control mice primarily produced S-4'-hydroxywarfarin. jst.go.jpresearchgate.net This highlights the successful recapitulation of human-like metabolism in the chimeric model. Immunoblot analysis has confirmed that the CYP2C isoform present in the livers of these chimeric mice is indeed the human CYP2C9, further validating their use for predicting CYP2C9-dependent drug metabolism in humans. nih.govresearchgate.net
The utility of these models extends to predicting the disposition of drugs. For instance, when S-³H-warfarin was administered, a significant portion of the radioactivity was recovered in the urine of chimeric mice (81.7%), similar to what is observed in humans. jst.go.jp
Table 1: Comparison of S-Warfarin Metabolism in Chimeric and Control Mice
| Parameter | Chimeric Mice with Humanized Liver | Control Mice |
| Primary Urinary Metabolite | 7-Hydroxywarfarin jst.go.jpresearchgate.net | S-4'-Hydroxywarfarin jst.go.jpresearchgate.net |
| Relative 7-Hydroxylase Activity (in vitro) | ~10-fold higher nih.govresearchgate.net | Baseline |
| Relative Plasma S-7-Hydroxywarfarin Level (in vivo) | ~7-fold higher nih.govresearchgate.net | Baseline |
| Urinary Radioactivity Recovery (S-³H-warfarin) | 81.7% jst.go.jp | 65.9% jst.go.jp |
In Vitro and Preclinical In Vivo Investigations of Drug-Drug Interactions Affecting this compound Formation
Impact of Xenobiotics on (R)-Warfarin Hydroxylation (e.g., Piperine in Rats)
The formation of this compound can be significantly influenced by the presence of other compounds, known as xenobiotics, leading to potential drug-drug interactions. A notable example is the interaction between warfarin and piperine, the primary bioactive compound in black pepper. researchgate.netnih.gov Both warfarin and piperine are metabolized by cytochrome P450 (CYP) enzymes, creating a potential for competitive inhibition. nih.gov
In a study conducted in Sprague-Dawley rats, the co-administration of piperine with warfarin led to a significant decrease in the plasma concentrations of 7-hydroxywarfarin. researchgate.netnih.govnih.gov Specifically, piperine caused a six-fold decrease in the area under the concentration-time curve (AUC₀₋∞) and an eight-fold decrease in the maximum plasma concentration (Cmax) of 7-hydroxywarfarin. researchgate.netnih.govnih.gov Conversely, the clearance (CL/F) and volume of distribution (Vd/F) of 7-hydroxywarfarin were increased by five-fold and six-fold, respectively. researchgate.netnih.gov
Table 2: Effect of Piperine on the Pharmacokinetics of 7-Hydroxywarfarin in Rats
| Pharmacokinetic Parameter | Warfarin Alone | Warfarin + Piperine | Fold Change |
| AUC₀₋∞ | Baseline | Decreased | 6-fold researchgate.netnih.govnih.gov |
| Cmax | Baseline | Decreased | 8-fold researchgate.netnih.govnih.gov |
| CL/F | Baseline | Increased | 5-fold researchgate.netnih.gov |
| Vd/F | Baseline | Increased | 6-fold researchgate.netnih.gov |
Modulation of Enzyme Activity by Inhibitors in Model Systems (e.g., Sulfaphenazole)
The formation of this compound is catalyzed by specific cytochrome P450 enzymes, and the activity of these enzymes can be modulated by inhibitors. Sulfaphenazole (B1682705) is a well-characterized and selective inhibitor of CYP2C9, the primary enzyme responsible for the 7-hydroxylation of S-warfarin in humans. nih.govnih.gov While CYP2C9 is the major player in S-warfarin metabolism, studies have also implicated its involvement, along with CYP1A2 and CYP3A4, in the 7-hydroxylation of R-warfarin in human liver microsomes (HLMs). jst.go.jpjst.go.jp
In vitro studies using HLMs have demonstrated that sulfaphenazole can inhibit the formation of 7-hydroxywarfarin from (R)-warfarin. jst.go.jpjst.go.jp One study showed that sulfaphenazole inhibited HLM-mediated (R)-warfarin 7-hydroxylation by approximately 40%. jst.go.jpjst.go.jp This inhibitory effect confirms the contribution of CYP2C9 to the formation of this compound.
The inhibitory effect of sulfaphenazole is potent and specific. In studies with racemic R,S-warfarin and S-warfarin, sulfaphenazole exhibited strong inhibition of 7-hydroxylase activity in HLMs with IC₅₀ values of 0.246 µM and 0.232 µM, respectively. jst.go.jp The inhibition of S-warfarin 7-hydroxylation by sulfaphenazole in chimeric mouse liver microsomes, which contain human CYP2C9, was also marked, whereas the activity in control mouse microsomes was unaffected. nih.govresearchgate.net This further underscores the specificity of sulfaphenazole for human CYP2C9 and its utility as a tool to probe the involvement of this enzyme in metabolic pathways. nih.gov
Table 3: Inhibition of Warfarin 7-Hydroxylation by Sulfaphenazole in Human Liver Microsomes (HLMs)
| Substrate | Parameter | Value |
| (R,S)-Warfarin | IC₅₀ | 0.246 µM jst.go.jp |
| (S)-Warfarin | IC₅₀ | 0.232 µM jst.go.jp |
| (R)-Warfarin | % Inhibition | ~40% jst.go.jpjst.go.jp |
Stereochemical Synthesis and Structural Elucidation in Research Context
Methodologies for Stereoselective Synthesis of (R)-7-Hydroxywarfarin for Research Substrates
The generation of enantiomerically pure this compound for research purposes is not trivial, as individual hydroxywarfarin isomers are typically not commercially available. nih.gov Researchers, therefore, rely on stereoselective synthesis or chiral resolution of racemic mixtures.
A prominent and environmentally conscious approach involves an organocatalytic Michael addition. nih.gov This "green chemistry" procedure facilitates the synthesis of the (R)-enantiomer with high stereoselectivity. nih.gov The synthesis involves the reaction of 4,7-dihydroxycoumarin (B595064) with E-4-phenylbut-3-en-2-one, catalyzed by a chiral diamine. nih.gov Specifically, the use of the (R,R)-1,2-diphenylethylenediamine catalyst directs the reaction to produce the (R)-configuration at the C-11 position of 7-hydroxywarfarin (B562546). nih.gov The reaction is typically stirred at ambient temperature for several days until a solid precipitate forms. nih.gov This method achieves a yield of approximately 70%, and a subsequent recrystallization from an ethanol/water mixture can enhance the enantiomeric excess to greater than 99%. nih.gov
Another method to obtain the pure (R)-enantiomer is through the chromatographic separation of a racemic mixture. This involves using reverse-phase High-Performance Liquid Chromatography (HPLC) equipped with a chiral column to resolve the (R)- and (S)-enantiomers. researchgate.net
Table 1: Green Chemistry Synthesis of this compound
| Reactant 1 | Reactant 2 | Catalyst | Solvents | Typical Yield | Enantiomeric Excess (Post-Recrystallization) | Reference |
|---|---|---|---|---|---|---|
| 4,7-dihydroxycoumarin | E-4-phenylbut-3-en-2-one | (R,R)-1,2-diphenylethylenediamine | Tetrahydrofuran, Glacial Acetic Acid | ~70% | >99% | nih.gov |
Spectroscopic Characterization (e.g., Mass Spectrometry for Metabolite Identification)
The structural confirmation of this compound relies heavily on spectroscopic techniques, with mass spectrometry (MS) being a primary tool for identification and quantification, often coupled with liquid chromatography (LC-MS/MS). researchgate.netnih.gov
In mass spectrometry, hydroxywarfarin metabolites are characterized by an increase in mass of 16 daltons compared to the parent warfarin (B611796) molecule, corresponding to the addition of a hydroxyl group. tandfonline.com Analysis is frequently performed using a triple quadrupole mass spectrometer in negative ion mode with an electrospray ionization (ESI) source. researchgate.netnih.gov For quantitative analysis, the multiple reaction monitoring (MRM) mode is employed, which offers high sensitivity and specificity. researchgate.netresearchgate.net
Under negative ionization conditions, the fragmentation of 7-hydroxywarfarin is similar to other hydroxylated isomers like 6- and 8-hydroxywarfarin (B562547). researchgate.net A key characteristic is the generation of product ion pairs that differ by one atomic mass unit (amu). researchgate.net The major product ions observed for 7-hydroxywarfarin include m/z 177 and m/z 266. researchgate.net These correspond to the hydroxycoumarin fragment and the benzylhydroxycoumarin ion, respectively. researchgate.net The precursor ion for MS/MS analysis under positive ionization ([M+H]+) is observed at m/z 325.1071. nih.gov
High-performance liquid chromatography is essential for separating the various hydroxylated metabolites prior to mass analysis. researchgate.net The resolution of 6-, 7-, and 8-hydroxywarfarin is highly dependent on the pH of the mobile phase, with optimal separation achieved around pH 4.6. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy also plays a role in structural elucidation. tandfonline.com For instance, 1H-NMR spectroscopy can confirm the position of hydroxylation. The spectrum of 7-hydroxywarfarin is distinguished from that of warfarin by the absence of the triplet signal for the proton at the 7-position, which is a distinctive feature in the parent compound's spectrum. tandfonline.com
Table 2: Spectroscopic Data for 7-Hydroxywarfarin Characterization
| Parameter | Details | Reference |
|---|---|---|
| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | researchgate.netnih.govmdpi.com |
| Ionization Mode | Negative Electrospray Ionization (ESI) is common | researchgate.netnih.gov |
| Precursor Ion [M+H]+ (m/z) | 325.1071 | nih.gov |
| Key Product Ions (m/z) from [M-H]- | 177 (hydroxycoumarin fragment), 266 (benzylhydroxycoumarin ion) | researchgate.net |
| Chromatographic Separation | Reverse-phase C18 or chiral columns; mobile phase pH is critical for isomer resolution. | researchgate.netresearchgate.netnih.gov |
| NMR Confirmation (1H-NMR) | Disappearance of the proton signal at the 7-position compared to warfarin. | tandfonline.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (S)-7-Hydroxywarfarin |
| Warfarin |
| R-Warfarin |
| S-Warfarin |
| 4,7-dihydroxycoumarin |
| E-4-phenylbut-3-en-2-one |
| (R,R)-1,2-diphenylethylenediamine |
| Tetrahydrofuran |
| Acetic Acid |
| Ethanol |
| 6-Hydroxywarfarin (B562544) |
| 8-Hydroxywarfarin |
Computational and Theoretical Approaches in R 7 Hydroxywarfarin Research
In Silico Prediction of Metabolic Pathways and Enzyme Interactions
In silico, or computational, models have become instrumental in predicting how drugs and their metabolites are processed in the body. These models can forecast metabolic pathways and identify the key enzymes involved, such as the various cytochrome P450 (CYP) isoforms.
For warfarin (B611796), computational genetic analysis has been successfully employed to identify specific genetic factors that regulate its metabolism. In one murine-based study, a haplotype-based computational method was used to analyze the metabolism of (R)-warfarin in 13 inbred mouse strains. nih.gov This approach successfully correlated strain-specific differences in the production of 7-hydroxywarfarin (B562546) metabolites with genetic variations in a chromosomal region that encodes for cytochrome P450 2C enzymes. nih.govclinpgx.org The computational prediction was then experimentally verified, confirming that the biotransformation of warfarin to its 7-hydroxylated metabolite was a rate-limiting step mediated by the Cyp2c29 enzyme. nih.govclinpgx.org This demonstrates the power of combining computational analysis with experimental work to dissect complex metabolic pathways. nih.gov
The metabolism of (R)-warfarin is complex, involving multiple CYP enzymes. (R)-warfarin is metabolized by CYP1A2, CYP2C19, and CYP3A4 to form various hydroxylated metabolites. researchgate.netclinpgx.orgresearchgate.netnih.gov Specifically, the formation of (R)-6- and (R)-7-hydroxywarfarin is associated with both CYP1A2 and CYP2C19 activity. researchgate.netdrugbank.com The formation of (R)-8-hydroxywarfarin, however, appears to be uniquely catalyzed by CYP2C19, suggesting it could serve as a potential biomarker for this enzyme's activity. researchgate.netdrugbank.com
Further computational modeling has been applied to predict the subsequent metabolism of hydroxywarfarins. One study utilized a publicly available tool, the Rainbow Model for metabolism, to predict the likelihood of reduction at the C11 carbonyl group of warfarin and its hydroxylated metabolites. frontiersin.org While this model does not account for chirality, it provides a scalable output to rank the probability of such reactions occurring. frontiersin.org This type of in silico screening is valuable for hypothesizing alternative or secondary metabolic pathways for primary metabolites like this compound. frontiersin.org
| Enzyme Family | Specific Isoform(s) | Role in (R)-Warfarin Metabolism | Resulting Metabolite(s) |
| Cytochrome P450 | CYP1A2 | Hydroxylation | (R)-6-Hydroxywarfarin, this compound |
| Cytochrome P450 | CYP2C19 | Hydroxylation | (R)-6-Hydroxywarfarin, this compound, (R)-8-Hydroxywarfarin |
| Cytochrome P450 | CYP3A4 | Hydroxylation | (R)-10-Hydroxywarfarin |
Molecular Modeling of Enzyme-Substrate Binding for (R)-Warfarin and this compound
Molecular modeling and docking studies provide atomic-level insights into how a substrate, such as (R)-warfarin, or a metabolite, like this compound, binds to the active site of an enzyme. These models are crucial for understanding the specificity and efficiency of metabolic reactions.
The crystal structure of human CYP2C9, a key enzyme in warfarin metabolism (primarily for the S-enantiomer), has been resolved in complex with warfarin. researchgate.net This structural data reveals the specific interactions within the enzyme's binding pocket. researchgate.net Although CYP2C9 is not the primary metabolizer of (R)-warfarin, the (R)-enantiomer does bind to and inhibit the enzyme. nih.gov Molecular docking studies of warfarin and CYP2C9 have identified key amino acid residues, such as Phe100 and Ala103, as important for the enzyme-substrate complex. researchgate.net
While much of the focus has been on CYP2C9 due to its role in metabolizing the more potent S-warfarin, modeling has also been applied to other relevant enzymes. nih.gov For instance, the metabolism of (R)-warfarin by CYP3A4, which produces 10-hydroxywarfarin (B562548), has been a subject of multiscale modeling approaches. researchgate.net These studies investigate how the enzyme, embedded in a lipid membrane, interacts with the (R)-warfarin substrate to facilitate hydroxylation at the C10 position. researchgate.netresearchgate.net
Although detailed molecular modeling studies specifically focusing on the binding of the this compound metabolite to enzymes are less common in the literature, the principles derived from modeling the parent compound are informative. The introduction of a hydroxyl group at the 7-position alters the molecule's size, shape, and polarity. This would necessitate a different orientation or set of interactions within the enzyme's active site for any subsequent metabolism to occur. It is known that hydroxywarfarin metabolites can competitively inhibit CYP2C9, indicating they retain an affinity for the active site. nih.govacs.org For example, 10-hydroxywarfarin, a product of (R)-warfarin metabolism by CYP3A4, is a potent inhibitor of CYP2C9. nih.govacs.org This suggests that metabolites produced by one CYP enzyme can influence the metabolic activity of another, a phenomenon that can be explored and explained through molecular modeling.
Structure-Activity Relationships (SAR) Related to Hydroxylation and Further Metabolism
Structure-activity relationships (SAR) explore how a molecule's chemical structure influences its biological activity or metabolic fate. For this compound, SAR studies focus on how factors like the position of the hydroxyl group and the molecule's inherent chirality affect its subsequent metabolism.
Following hydroxylation, warfarin metabolites can undergo further biotransformation. One such pathway is the reduction of the C11 carbonyl group to form warfarin alcohols. frontiersin.orgnih.gov Research has shown that the position of the hydroxyl group on the coumarin (B35378) ring significantly influences the efficiency and selectivity of this reductive metabolism. frontiersin.orgnih.gov
A study investigating the reduction of various racemic hydroxywarfarins (including 6-, 7-, 8-, and 4'-hydroxywarfarin) by human liver cytosol found clear differences based on the hydroxyl group's location. frontiersin.orgnih.gov While a computational model predicted that proximity of the hydroxyl group to the reduction site would increase the reaction's likelihood (correctly identifying 10-hydroxywarfarin as the most efficiently reduced), the experimental results for other isomers did not show a simple trend. frontiersin.orgresearchgate.net This indicates that the hydroxyl group's position impacts the reduction process in a complex manner, affecting how the molecule binds to reductive enzymes like carbonyl reductase-1 (CBR1) and aldo-keto reductase-1C3 (AKR1C3). nih.govresearchgate.net The collective findings confirmed that the location of the hydroxyl group had a significant effect on the selectivity of the reduction reactions and the specificity of the resulting alcohol metabolites. nih.govresearchgate.net
Chirality, or the "handedness" of a molecule, is a critical determinant of warfarin's metabolism. growkudos.com The two enantiomers, (R)- and (S)-warfarin, are metabolized by different enzymes and at different rates, a phenomenon known as stereoselectivity. researchgate.netnih.gov
The metabolism of (S)-warfarin, the more potent enantiomer, is dominated by CYP2C9, which efficiently converts it to S-7-hydroxywarfarin. nih.govnih.govnih.gov In contrast, the metabolism of (R)-warfarin is more complex, involving multiple CYPs. clinpgx.orgnih.gov CYP2C19 metabolizes (R)-warfarin to its 6-, 7-, and 8-hydroxy metabolites, and studies with recombinant enzymes show that CYP2C19 is slightly more efficient in metabolizing (R)-warfarin than (S)-warfarin. researchgate.netdrugbank.comnih.gov CYP1A2 is also involved in the 7-hydroxylation of (R)-warfarin. nih.gov This enzymatic division highlights the high degree of stereoselectivity in warfarin's primary metabolic pathways.
This stereoselectivity extends to subsequent metabolic steps as well. For instance, the reductive metabolism of the parent drug is more efficient for (R)-warfarin than for (S)-warfarin. nih.gov Based on studies with (R)- and (S)-7-hydroxywarfarin, it has been predicted that the reduction of all hydroxywarfarin metabolites is enantioselective, favoring the (R)-substrates. nih.govresearchgate.net This demonstrates that the initial chirality of the parent compound continues to influence the metabolic fate of its metabolites.
| Feature | (R)-Warfarin | (S)-Warfarin |
| Primary Metabolizing Enzymes | CYP1A2, CYP2C19, CYP3A4 clinpgx.orgresearchgate.net | CYP2C9 nih.govnih.gov |
| Major Hydroxylated Metabolites | 10-OH, 6-OH, 7-OH, 8-OH researchgate.netresearchgate.net | 7-OH, 6-OH researchgate.netnih.gov |
| Metabolic Efficiency (CYP2C19) | Slightly more efficient drugbank.comnih.gov | Slightly less efficient drugbank.comnih.gov |
| Reductive Metabolism Efficiency | More efficient nih.gov | Less efficient nih.gov |
Future Research Directions and Unresolved Questions
Elucidation of Minor or Uncharacterized Metabolic Pathways of (R)-7-Hydroxywarfarin
While the formation of this compound from its parent compound is well-documented, its subsequent metabolic fate is an area requiring further investigation. The primary routes of warfarin (B611796) metabolism involve oxidation by cytochrome P450 enzymes, but the downstream pathways for its metabolites, including this compound, are not fully elucidated. researchgate.net Future research should focus on identifying and characterizing these minor or previously unknown metabolic pathways.
One potential pathway is the further reduction of the hydroxywarfarin metabolite. Studies have shown that hydroxywarfarins can undergo reduction into isomeric alcohols. frontiersin.org Specifically, cytosolic reductases like Carbonyl Reductase 1 (CBR1) and Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) are known to metabolize 7-hydroxywarfarin (B562546). This reduction yields dihydroxywarfarin alcohols, with studies suggesting that the reduction of 7-hydroxywarfarin likely produces 9S-7,11S-dihydroxywarfarin and 9R-7,11S-dihydroxywarfarin. frontiersin.org However, the rates of these reductions for 7-hydroxywarfarin are among the lowest compared to other hydroxywarfarin isomers, indicating this may be a minor clearance pathway. frontiersin.org
Another area for exploration is Phase II conjugation. In vitro studies have suggested that monohydroxylated warfarin metabolites, such as 7-hydroxywarfarin, can undergo glucuronidation mediated by multiple UDP-glucuronosyltransferases (UGTs). nih.gov The extent to which this compound is conjugated and the specific UGT enzymes involved remain to be precisely determined. Characterizing these conjugation reactions is crucial, as they typically facilitate the excretion of metabolites. The lack of complete characterization of these subsequent metabolic steps means that the full clearance profile of this compound is not completely understood. nih.govnih.gov
Further Characterization of Enzymes with Lesser Contributions to this compound Formation
The formation of this compound is primarily catalyzed by Cytochrome P450 enzymes CYP1A2 and CYP2C19. nih.govdrugbank.comnih.gov However, the precise contribution of each enzyme and the potential involvement of other, minor enzymatic pathways are still subjects of research.
Studies using human liver microsomes have shown that the formation of this compound correlates with the activity of both CYP1A2 and CYP2C19. nih.govresearchgate.net Some evidence suggests that CYP2C19 may be the more dominant enzyme in this specific metabolic pathway. nih.govresearchgate.net Conversely, other research has indicated that anti-CYP1A2 antibodies can inhibit the formation of R-7-hydroxywarfarin, supporting a significant role for CYP1A2. nih.gov This ambiguity suggests that the relative importance of these enzymes might depend on the experimental system used (e.g., recombinant enzymes versus microsomal fractions) or on other biological variables. nih.gov
While CYP1A2 and CYP2C19 are the main contributors, the broader metabolism of R-warfarin also involves CYP3A4, which produces R-10-hydroxywarfarin. nih.govdrugbank.com It is conceivable that under specific conditions, such as when the primary enzymes are inhibited or genetically deficient, other enzymes could play a compensatory, albeit minor, role in the 7-hydroxylation of R-warfarin. Future studies are needed to screen for and characterize any such enzymes and clarify the nuanced, and sometimes conflicting, roles of CYP1A2 and CYP2C19 in the formation of this compound. nih.govpharmacytimes.com
Development of Advanced Analytical Techniques for Comprehensive Metabolite Profiling
The accurate and simultaneous measurement of warfarin enantiomers and their various metabolites is essential for detailed pharmacokinetic studies and for understanding metabolic pathways. tandfonline.com Over the years, analytical methods have evolved significantly, moving towards greater sensitivity and specificity.
Early methods often relied on high-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection (FLD). nih.govresearchgate.netsrce.hr While effective, these methods can sometimes lack the sensitivity to detect very low-abundance metabolites or the specificity to distinguish between structurally similar isomers. nih.gov
The development of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has provided a significant leap forward. nih.govresearchgate.net LC-MS/MS offers superior sensitivity and specificity, allowing for the quantification of a wide panel of metabolites, including low-concentration products, from small volumes of biological matrices like plasma. nih.govaustinpublishinggroup.com A crucial component in analyzing warfarin metabolites is the use of chiral chromatography. Chiral stationary phases are necessary to separate the (R)- and (S)-enantiomers of both warfarin and its hydroxylated metabolites, which often exhibit different metabolic fates and biological activities. nih.govnih.govresearchgate.net
Future developments should focus on creating even more comprehensive and high-throughput methods. The goal is to develop a single analytical platform that can rapidly, accurately, and simultaneously quantify parent warfarin enantiomers and all known phase I and phase II metabolites. nih.gov Such advancements would facilitate more detailed clinical and phenotyping studies, improving our understanding of the complex metabolic network of warfarin. tandfonline.com
| Technique | Column Type | Detection | Key Analytes Measured | Lower Limit of Quantification (LLOQ) | Reference |
|---|---|---|---|---|---|
| HPLC | Chiral CD-Ph | UV | (R)- and (S)-warfarin, (R)- and (S)-7-hydroxywarfarin | 2.5 ng/mL | nih.gov |
| HPLC-FLD | Reversed-phase diphenyl | Fluorescence | Warfarin, 7-hydroxywarfarin | 0.01 μg/mL | researchgate.netsrce.hr |
| LC-MS/MS | Chirobiotic V chiral column | Mass Spectrometry | S-warfarin, R-warfarin, S-7-OH-warfarin, R-7-OH-warfarin | 5 ng/mL | researchgate.net |
| Chiral HPLC-MS/MS | Chiral column | Mass Spectrometry | R-warfarin, S-warfarin, S-7-hydroxywarfarin, (9R; 10S)-10-hydroxywarfarin | ~0.04 ng/mL for hydroxywarfarins | nih.govaustinpublishinggroup.com |
| Chiral LC-MS/MS | HYPERSIL CHIRAL-OT | Mass Spectrometry | S/R-warfarin, S/R-7-OH-warfarin, S/R-10(R)-OH-warfarin | 1.0 ng/mL for 7-OH-warfarin enantiomers | nih.gov |
Integration of Omics Data (e.g., Proteomics, Metabolomics) in Preclinical Models for Deeper Mechanistic Understanding
To move beyond simple enzyme kinetics and gain a more holistic view of the cellular response to warfarin and its metabolites, researchers are increasingly turning to "omics" technologies. Integrating data from proteomics and metabolomics offers a powerful approach to uncover novel biological pathways and biomarkers associated with this compound. nih.govplos.org
Proteomics: Proteomic analyses in preclinical models, such as the HepG2 cell line, have been used to compare the effects of warfarin's enantiomers. nih.gov These studies have identified differential expression of various proteins in response to incubation with (R)-warfarin. For instance, the multi-tasking protein SET was not significantly elevated in cells treated with (R)-warfarin, in contrast to cells treated with the (S)-enantiomer. nih.gov Furthermore, proteins like Protein DJ-1 and 14-3-3 Protein sigma were down-regulated in the presence of both enantiomers. nih.gov In clinical proteomics, studies have identified the transthyretin (TTR) precursor as a potential plasma biomarker that is differentially expressed in patients requiring different warfarin doses, linking it to the drug's pharmacodynamics. plos.org Unbiased proteomic screens are also being used to investigate molecular signaling events associated with warfarin's effects, identifying links to inflammatory and metabolic pathways. nih.gov
Metabolomics: Metabolomic profiling provides a snapshot of the small-molecule changes within a cell or organism in response to a drug. In HepG2 cells, incubation with (R)-warfarin led to a significant decrease in glucuronic acid, which may suggest that the (R)-enantiomer is more prone to glucuronidation, potentially explaining its lower bioactivity compared to S-warfarin. ntu.edu.sg Additionally, alterations in the levels of small molecules involved in the γ-glutamyl cycle, such as glycine (B1666218) and L-glutamate, were observed, suggesting an influence on the Vitamin K Epoxide Reductase (VKOR) activity. ntu.edu.sg
The integration of these omics datasets provides a deeper mechanistic understanding by connecting enzyme function (e.g., CYP-mediated metabolism) to downstream cellular responses, including protein expression changes and metabolic shifts. nih.govntu.edu.sg This systems-level approach holds the potential to identify novel biomarkers and therapeutic targets, ultimately contributing to a more personalized and improved application of warfarin therapy. plos.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
